1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one
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Overview
Description
1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one is a chemical compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a phenoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-phenoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate to yield the final product. The reaction conditions often require a solvent like ethanol or methanol and are conducted under reflux to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazolidinone ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has suggested that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
2-[(1,1-dioxo-3-thiolanyl)thio]-N-(4-phenoxyphenyl)benzamide: This compound shares a similar thiazolidinone core but has different substituents, leading to variations in its chemical and biological properties.
N-ethyl-1,1-dioxo-3-[(4-phenoxyphenyl)amino]-1$l^{6},4,2-benzodithiazine-7-sulfonamide: Another related compound with a benzodithiazine ring, which exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15-10-21(18,19)11-16(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPXKRIDQGERAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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